Lower Lipophilicity (LogP 2.76) vs. Ortho-Methyl Ring-Substituted Analog (LogP 3.12) as a Selectivity Determinant
The target compound exhibits a computed octanol-water partition coefficient (LogP) of 2.76, compared with 3.12 for the ortho-methyl ring-substituted analog 2-methyl-N-(2-pyridin-2-ylethyl)aniline (CAS 92733-82-9) [1]. A LogP reduction of 0.36 units—representing an approximately 2.3-fold lower partition into octanol—places CAS 6312-26-1 closer to the optimal CNS drug-like range (LogP 2–3) and below the typical threshold (LogP >3) associated with elevated phospholipidosis risk and poorer aqueous solubility .
Comparator (ortho-methyl): LogP 3.12
ΔLogP −0.36 (~2.3-fold lower)
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 2.76 (Molbase computation) |
| Comparator Or Baseline | 2-methyl-N-(2-pyridin-2-ylethyl)aniline (CAS 92733-82-9): LogP = 3.12 (Chemsrc computation) |
| Quantified Difference | ΔLogP = −0.36 (~2.3-fold lower lipophilicity) |
| Conditions | Computed via atom-based method; consistent across Molbase (target) and Chemsrc (comparator) platforms |
Why This Matters
Procurement for medicinal chemistry campaigns or fragment-based screening libraries should favor the lower LogP scaffold when CNS drug-likeness or aqueous solubility is prioritized, as the ortho-methyl analog carries greater inherent lipophilicity-driven off-target risk.
- [1] Molbase. N-甲基-N-(2-吡啶-2-基乙基)苯胺 [CAS 6312-26-1]. LogP = 2.7605. Accessed May 2026. View Source
